molecular formula C9H22Cl2N2 B1522770 n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride CAS No. 1219960-73-2

n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride

Cat. No. B1522770
CAS RN: 1219960-73-2
M. Wt: 229.19 g/mol
InChI Key: ZXULICJZKAKIGT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride, commonly referred to as DMEPE-DHC, is a synthetic compound with a wide range of applications in scientific research. It is a white to off-white powder with a molecular weight of 221.2 g/mol and a melting point of 140-145 °C, and is insoluble in water. DMEPE-DHC is a derivative of piperidine, an organic compound with a cyclic structure containing five carbon atoms, and is an important intermediate in the synthesis of many biologically active compounds. DMEPE-DHC is used in the synthesis of drugs, pesticides, and other compounds, and has been found to be an effective inhibitor of certain enzymes.

Scientific Research Applications

Overview

The compound N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride does not directly correspond to widely studied compounds in available scientific literature. However, the exploration of closely related compounds can offer insights into potential research applications and mechanisms of action.

Nitrosamines and Water Technology

Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are significant in water technology, suggesting relevance to compounds with similar structures. NDMA, a nitrosamine like the specified compound, poses substantial health risks when present in drinking water, indicating the importance of understanding similar compounds' formation and removal processes (Nawrocki & Andrzejewski, 2011).

Sigma-1 Receptor Mediation and Tissue Protection

The sigma-1 receptor plays a role in cellular protective mechanisms, where naturally occurring compounds such as N,N-dimethyltryptamine (DMT) show potential therapeutic benefits. This suggests that compounds with structural or functional similarity may also engage in biologically significant interactions, offering a foundation for research into neuroprotective and regenerative medicine (Frecska et al., 2013).

Alternative Fuels and Environmental Impact

Dimethyl ether (DME), though chemically distinct, shares functional groups with the compound , highlighting the broader application of dimethyl compounds in energy. Research into DME underscores the environmental benefits and technical challenges of alternative fuels, suggesting a potential avenue for the application of similar compounds in sustainable energy solutions (Park & Lee, 2014).

Food-borne Amines and Health Implications

The presence of dimethylamine, a structural component of the specified compound, in various foods and its role as a precursor to carcinogenic nitrosamines, underscores the importance of studying such compounds. Understanding their formation, occurrence, and health implications is critical in assessing dietary risks and developing preventive strategies (Lin, 1986).

properties

IUPAC Name

N,N-dimethyl-2-piperidin-3-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-11(2)7-5-9-4-3-6-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXULICJZKAKIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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